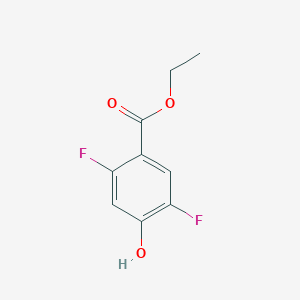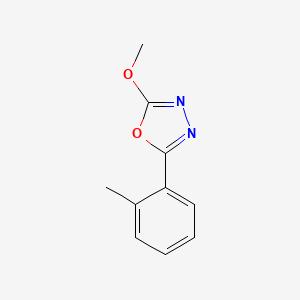
(3-methyl-1H-pyrrol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a methyl group attached to the third position of the pyrrole ring and a hydroxymethyl group attached to the second position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 3-methylpyrrole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pH, and the choice of catalyst, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (3-methyl-1H-pyrrol-2-yl)carboxylic acid, while reduction can yield (3-methyl-1H-pyrrol-2-yl)methane.
Aplicaciones Científicas De Investigación
(3-methyl-1H-pyrrol-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-methyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-methyl-1H-pyrrol-2-yl)methanol: Similar structure but with the methyl group at the fifth position.
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol: Contains additional cyclopropyl and methyl groups.
(3-fluorophenyl)(1-methyl-1H-pyrrol-2-yl)methanol: Contains a fluorophenyl group.
Uniqueness
(3-methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the hydroxymethyl group at the second position and the methyl group at the third position provides distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
(3-methyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-7-6(5)4-8/h2-3,7-8H,4H2,1H3 |
Clave InChI |
BXKFVAVCJDTMOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)

![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)





![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
